molecular formula C10H9Cl2FO2 B1410190 Ethyl 2,4-dichloro-6-fluorophenylacetate CAS No. 1804880-83-8

Ethyl 2,4-dichloro-6-fluorophenylacetate

Cat. No. B1410190
M. Wt: 251.08 g/mol
InChI Key: VAZGXYLCIPWMMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of Ethyl 2,4-dichloro-6-fluorophenylacetate is 251.08 g/mol. The compound contains 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 2,4-dichloro-6-fluorophenylacetate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.24 and a refractive index of 1.50 .

Safety And Hazards

Ethyl 2,4-dichloro-6-fluorophenylacetate may cause eye, skin, and respiratory tract irritation . In case of contact, it is recommended to flush the affected area with plenty of water and seek medical aid . It should be handled with proper personal protective equipment and stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name

ethyl 2-(2,4-dichloro-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)5-7-8(12)3-6(11)4-9(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZGXYLCIPWMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloro-6-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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